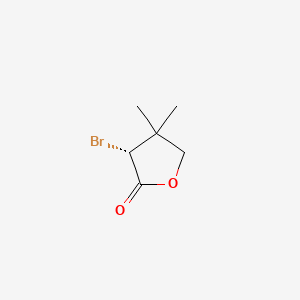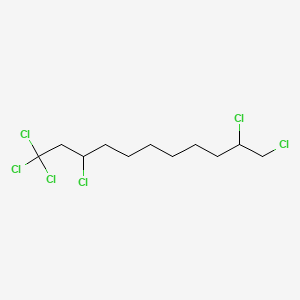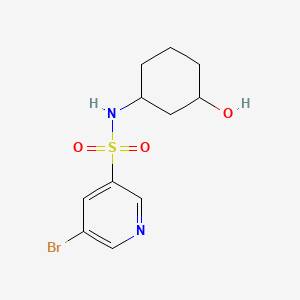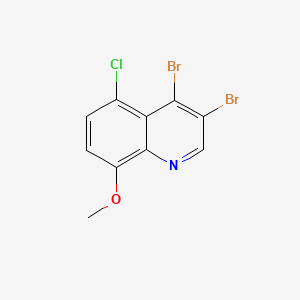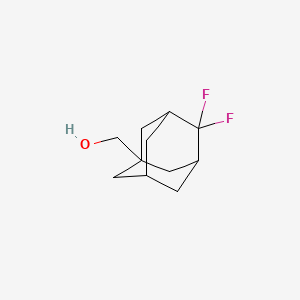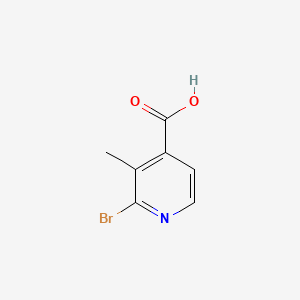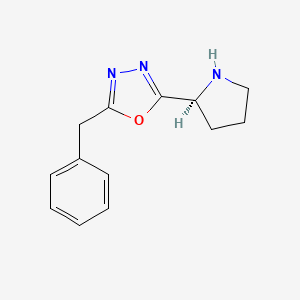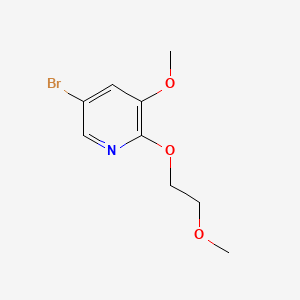
5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine is a chemical compound with the molecular formula C9H12BrNO3 . It is used as a selective antagonist of mGluR5, a G protein-coupled receptor involved in several signaling pathways in the brain. This receptor is widely distributed in the brain and is involved in several neurological functions such as learning, memory, and synaptic plasticity.
Molecular Structure Analysis
The InChI code for 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine is 1S/C7H9BrN2O2/c1-11-2-3-12-7-9-4-6 (8)5-10-7/h4-5H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical form of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine is a liquid . The molecular weight is 262.1 . For more specific properties such as boiling point, melting point, and density, it would be best to refer to a dedicated chemical database or the compound’s Material Safety Data Sheet (MSDS).Mécanisme D'action
As mentioned earlier, 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine acts as a selective antagonist of mGluR5. This means it binds to this receptor and blocks its activation, which can affect various neurological functions.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .
Propriétés
IUPAC Name |
5-bromo-3-methoxy-2-(2-methoxyethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3/c1-12-3-4-14-9-8(13-2)5-7(10)6-11-9/h5-6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTGZOYUJLUWES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=N1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

